molecular formula C7H6BrF6NO B14332114 N-(2-Bromoallyl)-3,3,3-trifluoro-2-(trifluoromethyl)propionamide CAS No. 102128-87-0

N-(2-Bromoallyl)-3,3,3-trifluoro-2-(trifluoromethyl)propionamide

Cat. No.: B14332114
CAS No.: 102128-87-0
M. Wt: 314.02 g/mol
InChI Key: JJCKTWSLTCPDNE-UHFFFAOYSA-N
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Description

N-(2-Bromoallyl)-3,3,3-trifluoro-2-(trifluoromethyl)propionamide is a compound characterized by the presence of bromine, fluorine, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromoallyl)-3,3,3-trifluoro-2-(trifluoromethyl)propionamide typically involves the reaction of 2-bromoallylamine with 3,3,3-trifluoro-2-(trifluoromethyl)propionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromoallyl)-3,3,3-trifluoro-2-(trifluoromethyl)propionamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while oxidation and reduction reactions can produce oxides or reduced amine derivatives, respectively.

Scientific Research Applications

N-(2-Bromoallyl)-3,3,3-trifluoro-2-(trifluoromethyl)propionamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Bromoallyl)-3,3,3-trifluoro-2-(trifluoromethyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Bromoallyl)propionamide: A similar compound with a simpler structure, lacking the trifluoromethyl groups.

    3,3,3-Trifluoro-2-(trifluoromethyl)propionamide: Another related compound that does not contain the bromine atom.

Uniqueness

N-(2-Bromoallyl)-3,3,3-trifluoro-2-(trifluoromethyl)propionamide is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties. These properties include increased reactivity and potential for forming strong interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

102128-87-0

Molecular Formula

C7H6BrF6NO

Molecular Weight

314.02 g/mol

IUPAC Name

N-(2-bromoprop-2-enyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

InChI

InChI=1S/C7H6BrF6NO/c1-3(8)2-15-5(16)4(6(9,10)11)7(12,13)14/h4H,1-2H2,(H,15,16)

InChI Key

JJCKTWSLTCPDNE-UHFFFAOYSA-N

Canonical SMILES

C=C(CNC(=O)C(C(F)(F)F)C(F)(F)F)Br

Origin of Product

United States

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